

An In-depth Technical Guide to 2-Pentylthiophene (CAS 4861-58-9)

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Compound of Interest

Compound Name: 2-Pentylthiophene

Cat. No.: B1218760

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of **2-Pentylthiophene** (CAS 4861-58-9). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document details the physicochemical and spectroscopic characteristics of **2-Pentylthiophene**, offers standardized experimental protocols for its synthesis and analysis, and explores its current and potential applications.

Introduction

2-Pentylthiophene is an alkylated derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The introduction of a pentyl group at the 2-position imparts specific lipophilic and electronic properties, making it a compound of interest in various fields. It is recognized for its role as a building block in the synthesis of conjugated polymers for organic electronics and has been identified as a flavoring agent in the food industry.[1][2] Thiophene derivatives, in general, are significant pharmacophores in medicinal chemistry, suggesting potential applications for **2-Pentylthiophene** in drug discovery.[3]

Physicochemical Properties

2-Pentylthiophene is a clear, colorless to pale yellow liquid with a characteristic fruity and fatty aroma.^[4] Key physicochemical data are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	4861-58-9	[4]
Molecular Formula	C ₉ H ₁₄ S	[4]
Molecular Weight	154.27 g/mol	[4]
Boiling Point	96 °C @ 30 mmHg; 202-205 °C @ 760 mmHg	[4]
Melting Point	-49.15 °C (estimate)	[5]
Density	0.942 - 0.949 g/cm ³ @ 25 °C	[4]
Refractive Index	1.493 - 1.501 @ 20 °C	[4]
Flash Point	75 °C (167 °F)	[3]
Solubility	Practically insoluble in water; Soluble in hexane, pentane, ethanol, and most organic solvents.	[4][6]

Synthesis of 2-Pentylthiophene

The synthesis of **2-Pentylthiophene** can be achieved through several established synthetic routes. A common and effective method involves a two-step process: Friedel-Crafts acylation of thiophene followed by a reduction of the resulting ketone.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction

This protocol outlines the synthesis of **2-Pentylthiophene** starting from thiophene and valeryl chloride.

Step 1: Friedel-Crafts Acylation to form 2-Valerylthiophene

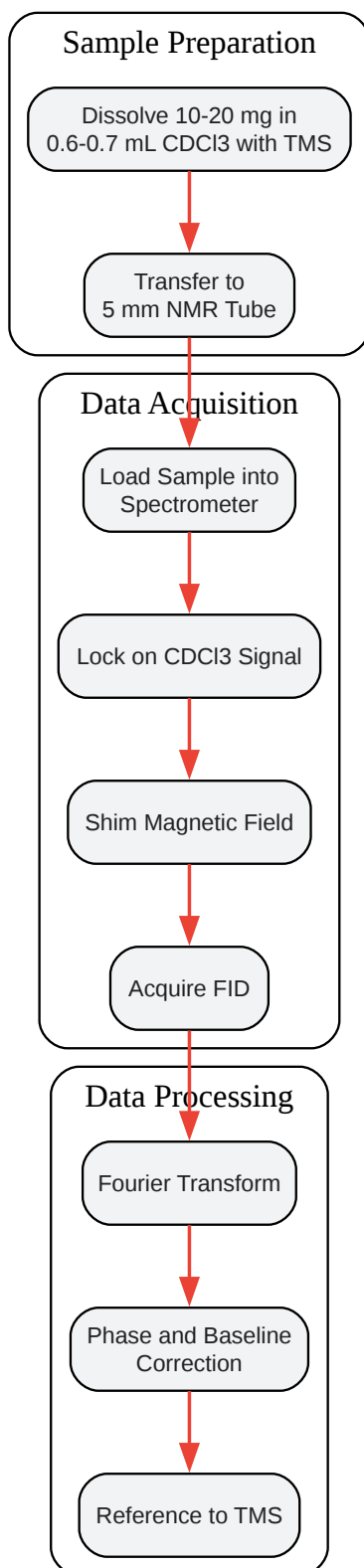
- Materials: Thiophene, valeryl chloride, anhydrous aluminum chloride (AlCl_3), dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO_3) solution, anhydrous magnesium sulfate (MgSO_4), rotary evaporator, magnetic stirrer, ice bath.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve thiophene (1 equivalent) in anhydrous dichloromethane.
 - Cool the solution in an ice bath to 0-5 °C.
 - Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.
 - Add valeryl chloride (1 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - Upon completion, carefully quench the reaction by pouring it over crushed ice and adding concentrated HCl.
 - Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-valerylthiophene.
 - Purify the crude product by vacuum distillation.

Step 2: Wolff-Kishner Reduction to form **2-Pentylthiophene**

- Materials: 2-Valerylthiophene, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol, condenser, heating mantle.
- Procedure:

- Place 2-valerylthiophene (1 equivalent), hydrazine hydrate (4 equivalents), and potassium hydroxide (4 equivalents) in a round-bottom flask containing diethylene glycol.
- Heat the mixture to 120-140 °C for 1 hour with a condenser attached.
- Remove the condenser and allow the temperature to rise to 190-200 °C to distill off water and excess hydrazine.
- Once the distillation ceases, reattach the condenser and reflux the mixture for an additional 3-4 hours.
- Cool the reaction mixture to room temperature and add water.
- Extract the product with diethyl ether or a similar organic solvent.
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting **2-Pentylthiophene** by vacuum distillation.





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